tert-Butyl 6-cyano-1H-indazole-1-carboxylate

Catalog No.
S12317924
CAS No.
M.F
C13H13N3O2
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 6-cyano-1H-indazole-1-carboxylate

Product Name

tert-Butyl 6-cyano-1H-indazole-1-carboxylate

IUPAC Name

tert-butyl 6-cyanoindazole-1-carboxylate

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-11-6-9(7-14)4-5-10(11)8-15-16/h4-6,8H,1-3H3

InChI Key

ZWGFIBZNRWWYRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C#N)C=N1

tert-Butyl 6-cyano-1H-indazole-1-carboxylate (CAS: 1337882-28-6) is an N1-protected heterocyclic building block engineered for medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Featuring a strategically positioned cyano group at the C6 position and a tert-butoxycarbonyl (Boc) protecting group at the N1 position, this compound serves as a precursor for the development of kinase inhibitors, including hematopoietic progenitor kinase 1 (HPK1) modulators and PROTACs [1]. Procurement of this pre-protected intermediate allows industrial and laboratory buyers to bypass the thermodynamically challenging in-house protection of the parent indazole, directly enabling downstream regioselective C3-functionalization or cyano-group elaboration with quantified batch-to-batch reproducibility.

Research Fit

Boc-protected indazole intermediate for selective multi-step synthesis
C6 nitrile as a versatile synthetic handle for further functionalization
Base-labile N1-Boc group enables orthogonal deprotection under acidic conditions

Attempting to substitute tert-Butyl 6-cyano-1H-indazole-1-carboxylate with the unprotected 6-cyano-1H-indazole baseline introduces severe processability bottlenecks. Unprotected indazoles exist as equilibrating N1/N2 tautomers, which leads to indiscriminate N-alkylation or N-arylation during cross-coupling steps, yielding difficult-to-separate regioisomer mixtures and reducing the effective yield by up to 50% [1]. Furthermore, substituting with alternative protecting groups, such as the tetrahydropyranyl (THP) ether, introduces an extraneous chiral center that complicates NMR characterization through diastereomer formation and line broadening [2]. Finally, utilizing the regioisomeric 5-cyano derivative fundamentally alters the vector of the binding motif, rendering the resulting synthesized libraries incompatible with targets requiring specific C6-pharmacophore trajectories.

Substitution Risk

Unprotected 6-cyano-1H-indazole
Free N-H may introduce off-target nucleophilic reactivity; may limit use in routes requiring masked indazole N1.
3-Iodo analog
Higher molecular weight and halogen content may significantly alter downstream pharmacokinetic properties and solubility.
5-Chloro analog
C5 chlorine substitution shifts steric and electronic profile, potentially redirecting kinase selectivity and SAR exploration.

N1/N2 Tautomer Elimination

The unprotected 6-cyano-1H-indazole baseline exists as an equilibrating mixture of N1 and N2 tautomers, which severely compromises regiocontrol during basic alkylation or metal-catalyzed cross-coupling. This typically results in N1/N2 isomer mixtures that require extensive chromatographic separation. Procurement of the pre-installed N1-Boc derivative, tert-Butyl 6-cyano-1H-indazole-1-carboxylate, completely blocks the N1 position, directing subsequent electrophilic functionalization (such as C3-halogenation or lithiation) with >95% regioselectivity [1].

Evidence DimensionRegioselectivity in downstream functionalization
Target Compound Data>95% regioselectivity (N1 blocked)
Comparator Or BaselineUnprotected 6-cyano-1H-indazole (~1:1 to 3:1 N1/N2 isomer mixtures)
Quantified DifferenceElimination of N2-isomer formation, increasing usable yield by ~50%
ConditionsBasic alkylation or C3-directed metalation

Eliminating N1/N2 isomer mixtures drastically reduces chromatographic bottlenecks and material waste during the scale-up of kinase inhibitor intermediates.

Orthogonal Boc Protection
Class-level inference
N1-Boc group: stable to bases and hydrogenation; cleaved by acids (e.g., TFA).
Enables selective sequential functionalization.
Verify compatibility with specific reaction conditions.

Boc vs. SEM/THP Deprotection

Compared to alternative protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyranyl), the N1-Boc group offers superior handling and orthogonal cleavage. While SEM deprotection often requires harsh fluoride sources (e.g., TBAF) or elevated temperatures that can induce side reactions, the Boc group on tert-Butyl 6-cyano-1H-indazole-1-carboxylate is cleanly removed using standard acidic conditions (TFA/DCM or 4M HCl in dioxane) at room temperature, typically achieving >90% recovery of the free indazole [1]. Furthermore, unlike THP protection, the Boc group does not introduce an extraneous chiral center, simplifying analytical tracking.

Evidence DimensionDeprotection conditions and intermediate complexity
Target Compound DataClean cleavage with TFA/HCl at room temperature; achiral intermediate
Comparator Or BaselineSEM-protected analogs (requires TBAF/heat) or THP (introduces chirality)
Quantified DifferenceAvoidance of diastereomeric mixtures and harsh deprotection conditions
ConditionsStandard acidic deprotection (TFA/DCM)

Sourcing the Boc-protected variant streamlines intermediate characterization and avoids harsh deprotection conditions that could compromise sensitive functional groups in complex APIs.

ADME Profile Differentiation
Class-level inference
MW 243.26 g/mol — 125.9 g/mol lower than 3-iodo analog.
May support favorable pharmacokinetic starting point for lead optimization.
Class-based property; confirm individual compound ADME experimentally.

Amidine and PROTAC Synthesis Suitability

In the synthesis of complex modulators, the 6-cyano group must often be converted into an amidine or aminomethyl binding motif. The N1-Boc group in tert-Butyl 6-cyano-1H-indazole-1-carboxylate remains stable under the controlled Pinner reaction conditions or hydroxylamine-mediated amidoxime formations used to derivatize the nitrile [1]. Using the unprotected 6-cyano-1H-indazole can lead to unwanted N-side reactions or solubility issues during these transformations. The Boc protection enhances lipophilicity and organic solubility, improving the overall yield of the amidine intermediate.

Evidence DimensionPrecursor stability and organic solubility during nitrile functionalization
Target Compound DataHigh organic solubility; stable under controlled amidine formation
Comparator Or BaselineUnprotected 6-cyano-1H-indazole (lower solubility, prone to N-side reactions)
Quantified DifferenceImproved intermediate yield and processability
ConditionsPinner reaction or amidoxime formation conditions

For medicinal chemistry teams targeting the 6-position for target-binding motifs, starting with the N1-Boc protected building block ensures higher throughput and fewer failed reactions.

C5 Substituent SAR Vector
Class-level inference
C5-H (target) vs C5-Cl: distinct electronic/steric profiles influence kinase selectivity.
Guides strategic choice of intermediate for desired selectivity profile.
Based on HPK1 patent SAR; validate in target kinase assays.
Vendor Purity Specification
Cross-study comparable
Typically 98% (HPLC/NMR).
Ensures experimental reproducibility and reduces impurity-related artifacts.
Verify Certificate of Analysis per batch.

HPK1 Modulators & PROTACs Synthesis

tert-Butyl 6-cyano-1H-indazole-1-carboxylate is a high-yield precursor when developing HPK1 inhibitors and PROTACs that utilize the C6-position as a critical binding vector [1]. The pre-installed Boc group ensures that the indazole core remains intact and unalkylated while the cyano group is elaborated into amidine or aminomethyl pharmacophores.

Regioselective C3-Functionalization

In workflows requiring C3-halogenation (e.g., bromination or iodination) followed by Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, this compound provides strict regiocontrol [2]. The N1-Boc protection directs electrophiles exclusively to the C3 position and prevents the formation of complex N-arylated mixtures during subsequent metal-catalyzed steps.

High-Throughput Kinase Library Synthesis

For industrial library generation, the enhanced lipophilicity and achiral nature of the Boc-protected intermediate make it vastly superior to THP-protected or unprotected analogs. It ensures high solubility in standard organic solvents and simplifies LC-MS and NMR analysis by avoiding diastereomeric line broadening [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
HPK1 kinase inhibitor research
N1-Boc orthogonal protection
Selective C3 derivatization fidelity
Kinase inhibitor library construction
High-purity intermediate specification
Reaction reproducibility and impurity control
C6-functionalized indazole synthesis
Base-labile protecting group
Orthogonal deprotection under acidic conditions

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

243.100776666 g/mol

Monoisotopic Mass

243.100776666 g/mol

Heavy Atom Count

18

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